Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate

Organic Synthesis Medicinal Chemistry Quality Control

Procure high-purity (≥97%) Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate to ensure synthetic and biological data integrity. The unique 2,5-dichloro substitution pattern is critical for selective transformations, distinguishing it from inferior 2,3- or 3,4-dichloro analogs. This specific regioisomer is validated as a fragment in Factor XIIa inhibitor development. Using generic analogs risks compromised synthetic yields, catalyst poisoning, and misleading SAR data. The ethyl ester provides optimal lipophilicity (logP 3.1) for cell permeability, unlike the membrane-impermeable free acid. Purchase the ≥97% grade to guarantee batch-to-batch consistency and avoid false-positive biological hits from regioisomeric impurities.

Molecular Formula C12H12Cl2O3
Molecular Weight 275.12 g/mol
CAS No. 898778-08-0
Cat. No. B1326214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,5-dichlorophenyl)-4-oxobutyrate
CAS898778-08-0
Molecular FormulaC12H12Cl2O3
Molecular Weight275.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)Cl
InChIInChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3
InChIKeyCPOBWFKXXRNQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate (CAS 898778-08-0) – A Regiospecific 2,5-Dichlorophenyl γ-Ketoester for Precision Organic Synthesis


Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate (CAS: 898778-08-0) is a synthetic γ-ketoester building block characterized by a 2,5-dichlorophenyl ketone moiety and an ethyl ester functional group [1]. Its molecular formula is C₁₂H₁₂Cl₂O₃, with a molecular weight of 275.13 g/mol, and it is supplied as a high-purity crystalline powder (typically ≥97%) . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, leveraging the unique reactivity of its 2,5-dichloro substitution pattern to enable selective transformations [2].

Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate: Why In-Class Analogs Cannot Be Casually Interchanged


The 4-oxobutyrate family encompasses a broad range of regioisomers and functional derivatives, yet their physicochemical and biological properties diverge sharply due to subtle structural variations. For instance, the 2,5-dichloro substitution pattern on the phenyl ring imparts a distinct electronic and steric profile that fundamentally alters reactivity in cross-coupling, reduction, and nucleophilic addition reactions compared to its 3,4- or 2,3-dichloro regioisomers [1]. Similarly, the ethyl ester group is critical for maintaining lipophilicity and membrane permeability in cell-based assays, whereas the corresponding free acid exhibits dramatically different solubility and pharmacokinetic behavior . Substituting this specific ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate with a generic analog risks compromising synthetic yields, altering biological target engagement, and invalidating comparative structure-activity relationship (SAR) studies.

Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate: Verifiable Quantitative Differentiation vs. Closest Comparators


Purity Grade Availability: Higher Minimum Purity Standard of 97% vs. Generic 95%

Multiple reputable suppliers offer Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate with a minimum purity specification of 97% (NLT 97%) , whereas the majority of its in-class regioisomeric analogs, such as Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate (CAS 75381-58-7), are typically offered at a standard 95% purity . This 2% absolute purity difference translates to a 40% reduction in maximum potential impurity burden (3% vs. 5% maximum impurities), which is critical for applications requiring high-fidelity reaction outcomes.

Organic Synthesis Medicinal Chemistry Quality Control

Regioisomeric Identity: 2,5-Dichloro Substitution Confers Distinct Steric and Electronic Profile

The 2,5-dichlorophenyl motif in Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate has been specifically exploited in fragment-based drug discovery campaigns targeting coagulation factor XIIa (FXIIa) [1]. In contrast, the 3,4-dichloro regioisomer (CAS 75381-58-7) exhibits a fundamentally different molecular electrostatic potential surface and dipole moment (calculated 4.2 D for 2,5-isomer vs. 5.1 D for 3,4-isomer) [2], which directly influences binding orientation in hydrophobic enzyme pockets.

Medicinal Chemistry Fragment-Based Drug Discovery Enzyme Inhibition

Functional Group Identity: Ethyl Ester vs. Carboxylic Acid – Divergent Physicochemical and Biological Profiles

The ethyl ester of Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate is a neutral, lipophilic prodrug moiety with a calculated logP of 3.1 and topological polar surface area (tPSA) of 43.4 Ų . In stark contrast, its free acid analog, 4-(2,5-dichlorophenyl)-4-oxobutyric acid (CAS 52240-14-9), is ionized at physiological pH (pKa ~4.2), resulting in a logD (pH 7.4) of -0.8 and a tPSA of 74.6 Ų . This translates to a >1000-fold difference in predicted passive membrane permeability (estimated from logD) and fundamentally different behavior in cell-based assays.

Pharmacokinetics Solubility Prodrug Design

Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate: Optimized Application Scenarios Based on Quantitative Differentiation


Fragment-Based Lead Discovery Targeting Coagulation Factor XIIa (FXIIa)

The 2,5-dichlorophenyl group of Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate serves as a validated fragment for FXIIa inhibitor development, as demonstrated in fragment expansion studies [1]. Researchers should procure the high-purity (≥97%) grade to ensure that fragment screening and subsequent SAR exploration are not confounded by regioisomeric impurities (e.g., 2,3- or 3,4-dichloro contaminants) that could yield false-positive hits or misleading binding data.

Cell-Permeable Prodrug Synthesis for Intracellular Target Engagement

The ethyl ester functionality of this compound provides optimal lipophilicity (logP 3.1) for passive membrane diffusion, making it the ideal building block for constructing cell-permeable probes or prodrugs . This differentiates it decisively from the corresponding carboxylic acid analog, which is effectively membrane-impermeable and thus restricted to extracellular or in vitro biochemical assays.

High-Fidelity Organic Synthesis Requiring Minimal Impurity Interference

In multi-step synthetic sequences where side reactions must be minimized—such as palladium-catalyzed cross-couplings, enantioselective reductions, or cyclocondensations—procurement of the 97% minimum purity grade of Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate is scientifically justified . The 40% lower maximum impurity burden compared to the generic 95% grade of regioisomeric analogs reduces the likelihood of catalyst poisoning and improves overall yield consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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